molecular formula C15H14ClN B13936149 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13936149
M. Wt: 243.73 g/mol
InChI Key: NNTDWJOCRYGCMV-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound featuring a tetrahydroisoquinoline backbone substituted with a chlorine atom at the 7-position and a phenyl group at the 1-position. This compound belongs to the tetrahydroisoquinoline class, which is widely studied for its pharmacological and material science applications. The synthesis of related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinoline (IQL), involves acylation of β-phenylethylamine with benzoyl chloride followed by cyclization using polyphosphoric acid and subsequent reduction steps . The addition of a chlorine substituent likely modifies electronic properties and biological activity compared to non-halogenated analogs.

Properties

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H14ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2

InChI Key

NNTDWJOCRYGCMV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline generally proceeds through:

  • Formation of key intermediates such as 7-chloro-substituted dihydroisoquinoline or related ketone derivatives.
  • Cyclization reactions to construct the tetrahydroisoquinoline ring system.
  • Introduction of the phenyl substituent at the 1-position via reductive amination or related reduction steps.
  • Chlorination or use of chlorinated precursors to install the 7-chloro substituent.

Stepwise Preparation Method from Patent CN101851200A (Adapted for 7-Chloro Derivative)

Although this patent primarily details the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the methodology can be adapted for the 7-chloro derivative by starting from appropriately chlorinated precursors.

Step Reaction Description Reagents/Conditions Yield/Notes
2.1 Acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide β-phenylethylamine, benzoyl chloride, non-polar solvent, organic base, 0-80°C, <5 h High yield; molar ratios: solvent:amine = 5-15:1, base:amine = 1-5:1, benzoyl chloride:amine = 1-3:1
2.2 Cyclization of N-phenethyl-benzamide to 1-phenyl-3,4-dihydroisoquinoline Polyphosphoric acid, 130-150°C, 3 h Yield ~70%; product melting point 100°C
2.3 Reduction of 1-phenyl-3,4-dihydroisoquinoline to 1-phenyl-1,2,3,4-tetrahydroisoquinoline Sodium borohydride, 0°C, 16 h; acid work-up with HCl, extraction Yield ~85%; melting point 101-110°C

Note: For the 7-chloro derivative, chlorinated analogs of starting materials (e.g., 7-chloro-β-phenylethylamine or chlorinated benzoyl chloride) would be employed to introduce chlorine at the 7-position.

Specific Preparation of 7-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives (Patent CN103601678B)

This patent provides a detailed synthetic route to 7-chloro-substituted tetrahydro heterocycles closely related to the target compound, involving the following key steps:

Step Reaction Description Reagents/Conditions Yield/Notes
3.1 Synthesis of 4-(4-chloroanilino)-4-ketobutyric acid 4-chloroaniline + succinic anhydride, reflux 4-8 h Solid isolated by filtration after acidification
3.2 Formation of 7-chloro-3,4-tetrahydrobenzo[b]azatropylidene-2,5-diketone Reaction with aluminum chloride in ethylene dichloride, 55-70°C, 4-6 h; acid quench and extraction Controlled AlCl3 equivalents critical for reaction rate and work-up
3.3 Ketal formation of diketone with ethylene glycol Toluene or dimethylbenzene, reflux 6-8 h, acid catalysis Organic phase isolated and concentrated
3.4 Reduction to 7-chloro-1,2,3,4-tetrahydrobenzo[b]azatropylidene-5-ketone Sodium borohydride and boron trifluoride etherate in tetrahydrofuran, 10-55°C, 10-12 h; acid quench and filtration Solid purified by washing and filtration

This sequence illustrates the preparation of 7-chloro-substituted tetrahydro heterocycles via Friedel-Crafts type acylation, ketal formation, and reductive steps. The use of chlorinated aniline precursors ensures the chlorine atom is incorporated at the 7-position.

Alternative Synthetic Routes and Catalytic Methods

Recent literature reports alternative synthetic strategies for tetrahydroisoquinoline derivatives, which can be adapted for 7-chloro-1-phenyl derivatives:

  • Bischler–Napieralski Cyclization: Cyclization of β-phenylethylamine derivatives with acid chlorides under dehydrating conditions to form dihydroisoquinolines, followed by reduction to tetrahydroisoquinolines. This method allows for substitution at various positions by using substituted aromatic precursors.

  • Asymmetric Transfer Hydrogenation (ATH): Catalytic hydrogenation using chiral catalysts (e.g., Ru-based complexes) to obtain enantioenriched tetrahydroisoquinolines. This is particularly relevant when stereochemistry is important for biological activity.

  • Multicomponent Reactions (MCR): One-pot syntheses involving aldehydes, amines, and other components to rapidly assemble substituted tetrahydroisoquinolines, potentially including chlorinated analogs.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Acylation + Polyphosphoric Acid Cyclization + Reduction Classical, well-established; uses β-phenylethylamine and benzoyl chloride High yield, scalable, industrializable Requires chlorinated starting materials for 7-chloro derivative
Friedel-Crafts Acylation with AlCl3 + Ketalization + Reduction Enables introduction of chlorine via chlorinated aniline; Friedel-Crafts conditions Effective for 7-chloro substitution; good control over substitution Requires careful control of AlCl3 equivalents; multi-step
Bischler–Napieralski Cyclization + ATH Catalysis Enables stereoselective synthesis; adaptable to various substitutions High enantioselectivity; suitable for medicinal chemistry Requires specialized catalysts; more complex
Multicomponent Reactions Rapid assembly; flexible substitution patterns Efficient for library synthesis May have lower selectivity; less control over substitution

Summary Table of Key Preparation Steps for 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Step No. Intermediate/Product Reaction Type Reagents/Conditions Yield/Notes
1 7-chloro-β-phenylethylamine or 7-chlorobenzoyl chloride Starting material preparation Commercial or synthesized Essential for 7-chloro substitution
2 N-(7-chloro-phenethyl)-benzamide Acylation Non-polar solvent, organic base, 0-80°C High yield
3 7-chloro-1-phenyl-3,4-dihydroisoquinoline Cyclization (polyphosphoric acid or AlCl3) 130-150°C, 3-6 h Moderate to high yield
4 7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline Reduction Sodium borohydride or catalytic hydrogenation High yield, purity confirmed

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines .

Scientific Research Applications

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and infectious diseases.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers and Halogenated Derivatives
  • 6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 96576-84-0): Shares the same molecular formula (C₁₅H₁₄ClN) but differs in chlorine substitution at the 6-position instead of 5. Molecular weight: 243.73 g/mol; used in pharmaceutical research . Structural variation impacts receptor binding and metabolic stability.
  • 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 221656-43-5): Molecular formula: C₁₀H₁₂ClN; molecular weight: 181.66 g/mol. Replaces the phenyl group with a methyl group, reducing steric bulk and altering lipophilicity (predicted logP: 2.89) .
  • (R)-(+)-6-Chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 115514-85-7): Features a hydroxyl group at the 7-position alongside chlorine at 4.
Non-Halogenated Derivatives
  • 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (IQL): Base structure without chlorine; synthesized via acylation and cyclization . Lacks the electron-withdrawing chlorine, leading to differences in reactivity and pharmacokinetics.
  • CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline]: Substituted with dihydroxy and naphthylmethyl groups.

Pharmacological and Functional Comparisons

Compound Key Activities Mechanism/Pathway Reference
7-Chloro-1-phenyl-THIQ Limited direct data; inferred activity based on structural analogs. Potential neuroactive or cytotoxic*
CKD712 Induces VEGF production, accelerates wound healing HO-1/AMPK pathway activation
MPTP Neurotoxic (induces parkinsonism) Selective substantia nigra damage
5-BEI Corrosion inhibition in acidic environments Adsorption on steel surfaces

*Hypothesized due to structural similarity to neuroactive tetrahydroisoquinolines (e.g., MPTP derivatives).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
7-Chloro-1-phenyl-THIQ C₁₅H₁₄ClN 243.73* ~300 (estimated) ~1.2 (estimated) ~8.0
6-Chloro-1-phenyl-THIQ C₁₅H₁₄ClN 243.73 Not reported Not reported Not reported
7-Chloro-2-methyl-THIQ C₁₀H₁₂ClN 181.66 250.9 (predicted) 1.140 (predicted) 8.03 (predicted)

*Calculated based on analog data.

Biological Activity

7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline (7-Cl-THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 7-Cl-THIQ, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

1. Overview of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline

7-Cl-THIQ is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their pharmacological potential. The presence of the chloro group at the 7-position enhances its interaction with biological targets, making it a subject of various pharmacological studies.

The biological activity of 7-Cl-THIQ is attributed to its ability to interact with multiple molecular targets:

  • Receptor Modulation : 7-Cl-THIQ can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. This includes interactions with dopamine and opioid receptors, which are critical in neuropharmacology .
  • Cytotoxicity : In vitro studies have shown that 7-Cl-THIQ exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis and disrupts cell cycle progression, particularly in MCF-7 breast cancer cells .

3.1 Anticancer Activity

Research indicates that 7-Cl-THIQ demonstrates significant anticancer properties:

  • Cell Viability : Studies have reported that 7-Cl-THIQ reduces cell viability in cancer cell lines such as MCF-7 and HCT116 with IC50 values indicating potent activity .
  • Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased mitochondrial dysfunction in cancer cells .
Cell LineIC50 (μM)Mechanism
MCF-712.41Apoptosis induction
HCT1169.71Cell cycle arrest

3.2 Antibacterial Activity

7-Cl-THIQ has also been evaluated for its antibacterial properties:

  • Activity Spectrum : It shows effective inhibition against various bacterial strains including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) ranges from 40 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024

3.3 Neuroprotective Effects

The neuroprotective potential of 7-Cl-THIQ has been explored in models of neurodegenerative diseases:

  • Mechanism : The compound may exert protective effects against oxidative stress and inflammation, which are critical in conditions like Alzheimer’s disease .

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of 7-Cl-THIQ in preclinical models:

  • Anticancer Efficacy : A study demonstrated that treatment with 7-Cl-THIQ led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .
  • Neuroprotection : In animal models of Parkinson's disease, administration of 7-Cl-THIQ resulted in improved motor function and reduced neuroinflammation markers .
  • Toxicity Profile : Toxicological assessments indicate that while exhibiting therapeutic effects, 7-Cl-THIQ maintains a favorable safety profile with no significant acute toxicity observed at therapeutic doses .

5. Conclusion

The compound 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline represents a promising candidate for further pharmacological development due to its diverse biological activities including anticancer and antibacterial properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Q & A

Basic: What are the standard synthetic routes for 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted benzaldehydes and amines. For example, intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine can undergo intramolecular cyclization under heat to form the tetrahydroisoquinoline core . Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) enhance cyclization efficiency.
  • Catalysts : Acidic or basic conditions (e.g., HCl or KOH) can accelerate ring closure.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
    Evidence from analogous compounds suggests that substituent positioning (e.g., chloro at C7) requires precise stoichiometry to avoid byproducts .

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the phenyl group).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles (e.g., C–C bond lengths ~1.50 Å in the tetrahydro ring) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 258.1).
    For chiral centers, circular dichroism (CD) or chiral HPLC may be required to confirm enantiopurity.

Basic: What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to known isoquinoline inhibitors .
    Dose-response curves (0.1–100 µM) and IC50 calculations are critical for potency evaluation.

Advanced: How can researchers resolve contradictions in reported stereochemical outcomes during the synthesis of tetrahydroisoquinoline derivatives?

Methodological Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., axial vs. equatorial attack during cyclization). To address this:

  • Crystallographic Validation : Compare experimental X-ray data (e.g., C7-Cl bond orientation) with computational models (DFT calculations) .
  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce specific stereochemistry.
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate intermediates (e.g., lower temps favor kinetic products).

Advanced: What strategies exist for modulating the electronic environment of the tetrahydroisoquinoline core to enhance receptor binding?

Methodological Answer:

  • Substituent Engineering : Electron-withdrawing groups (e.g., -NO2 at C7) increase electrophilicity, while electron-donating groups (e.g., -OCH3) enhance π-π stacking .
  • Bioisosteric Replacement : Replace the chloro group with trifluoromethyl (-CF3) to improve lipophilicity and metabolic stability.
  • Conformational Restriction : Introduce fused rings (e.g., quinoline) to lock the core into receptor-compatible geometries.

Advanced: How should structure-activity relationship (SAR) studies be designed when varying substituents on the tetrahydroisoquinoline scaffold?

Methodological Answer:

  • Systematic Variation : Synthesize derivatives with incremental changes (e.g., C1-phenyl vs. C1-alkyl) to isolate substituent effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds at C7-Cl) through docking studies.
    For alkyl chain derivatives (C6–C17), evaluate chain length effects on membrane permeability using logP calculations and PAMPA assays .

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